molecular formula C19H16Cl2N4O2S B3038339 5-[(2,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline CAS No. 860611-22-9

5-[(2,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline

Cat. No. B3038339
CAS RN: 860611-22-9
M. Wt: 435.3 g/mol
InChI Key: KFWCNCRUULYQIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as triazoloquinazolines . It is a derivative of [1,2,4]triazolo[1,5-c]quinazoline, which is a type of triazole . Triazoles are nitrogen-containing heterocyclic compounds that have superior pharmacological applications .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 5-[(2,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline:

Antimicrobial Activity

This compound has shown promising results in inhibiting the growth of various bacterial and fungal strains. Its unique structure allows it to interfere with microbial cell wall synthesis and protein function, making it a potential candidate for developing new antibiotics .

Anticancer Properties

Research indicates that this compound can induce apoptosis in cancer cells. It targets specific pathways involved in cell proliferation and survival, making it a potential therapeutic agent for treating different types of cancer .

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties by inhibiting key enzymes and cytokines involved in the inflammatory response. This makes it a potential candidate for treating chronic inflammatory diseases such as rheumatoid arthritis .

Antiviral Applications

Studies have shown that this compound can inhibit the replication of certain viruses. Its mechanism involves interfering with viral RNA synthesis and protein assembly, which could be useful in developing antiviral drugs .

Neuroprotective Effects

This compound has been found to protect neuronal cells from oxidative stress and apoptosis. It enhances the survival of neurons by modulating signaling pathways related to cell survival and death, suggesting potential applications in neurodegenerative diseases .

Enzyme Inhibition

The compound acts as an inhibitor for various enzymes, including kinases and proteases. This property is valuable in drug development for diseases where enzyme regulation is crucial, such as cancer and metabolic disorders .

Antioxidant Activity

Research has highlighted the compound’s ability to scavenge free radicals and reduce oxidative stress. This antioxidant property is beneficial in preventing cellular damage and aging, and it could be used in developing supplements or drugs for oxidative stress-related conditions .

Potential Use in Cardiovascular Diseases

The compound has shown potential in modulating cardiovascular functions by affecting blood pressure and heart rate. Its ability to interact with specific receptors and enzymes involved in cardiovascular regulation suggests it could be developed into treatments for hypertension and other cardiovascular diseases .

Mechanism of Action

Target of Action

It is known that [1,2,4]triazolo[1,5-c]quinazolines interact with biomolecular targets due to their ability to form hydrogen bonds and their high dipole moments .

Mode of Action

It is known that [1,2,4]triazolo[1,5-c]quinazolines interact with their targets through hydrogen bond formation . This interaction can lead to changes in the target’s function, which can have downstream effects on various biochemical pathways.

Biochemical Pathways

It is known that [1,2,4]triazolo[1,5-c]quinazolines can have a wide range of biological activities, including anti-inflammatory, tranquilizing, sedative, antiasthmatic, neurostimulating, antimicrobial, and antifungal activities . These activities suggest that the compound may affect a variety of biochemical pathways.

Result of Action

Given the range of biological activities associated with [1,2,4]triazolo[1,5-c]quinazolines , it is likely that the compound could have a variety of effects at the molecular and cellular level.

properties

IUPAC Name

5-[(2,4-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O2S/c1-10-22-18-13-7-16(26-2)17(27-3)8-15(13)23-19(25(18)24-10)28-9-11-4-5-12(20)6-14(11)21/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWCNCRUULYQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=C(C=C(C=C4)Cl)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301120107
Record name 5-[[(2,4-Dichlorophenyl)methyl]thio]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301120107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline

CAS RN

860611-22-9
Record name 5-[[(2,4-Dichlorophenyl)methyl]thio]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860611-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[(2,4-Dichlorophenyl)methyl]thio]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301120107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(2,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 2
Reactant of Route 2
5-[(2,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 3
Reactant of Route 3
5-[(2,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 4
Reactant of Route 4
5-[(2,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 5
Reactant of Route 5
5-[(2,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 6
Reactant of Route 6
5-[(2,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.